![molecular formula C21H20N2O5 B2535991 3-Ethyl 6-methyl 4-[(2-methoxyphenyl)amino]quinoline-3,6-dicarboxylate CAS No. 371129-21-4](/img/structure/B2535991.png)
3-Ethyl 6-methyl 4-[(2-methoxyphenyl)amino]quinoline-3,6-dicarboxylate
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Description
“3-Ethyl 6-methyl 4-[(2-methoxyphenyl)amino]quinoline-3,6-dicarboxylate” is a chemical compound with the molecular formula C21H20N2O5 . It has an average mass of 380.394 Da and a monoisotopic mass of 380.137207 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a quinoline ring, which is a heterocyclic aromatic organic compound. It also contains ethyl, methyl, methoxyphenyl, and carboxylate groups .Physical And Chemical Properties Analysis
This compound has a molecular formula of C21H20N2O5, an average mass of 380.394 Da, and a monoisotopic mass of 380.137207 Da .Scientific Research Applications
Synthesis of Indole Derivatives
This compound can be used in the synthesis of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Biological Potential of Indole Derivatives
Indole derivatives, which can be synthesized from this compound, possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Potential Competitor for Perovskite Solar Cells
The compound is a potential competitor for finest perovskite solar cells (MAPbI3) embedded with Au nanospheres . These solar cells possess a band offset (3.1 eV) with conversion-efficiency 24.84% .
Optimization Using DFT Techniques
The compound can be optimized using Density Functional Theory (DFT) techniques . This approach can be used to study the effect of electron contact on the improvement of geometrical properties .
properties
IUPAC Name |
3-O-ethyl 6-O-methyl 4-(2-methoxyanilino)quinoline-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-4-28-21(25)15-12-22-16-10-9-13(20(24)27-3)11-14(16)19(15)23-17-7-5-6-8-18(17)26-2/h5-12H,4H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NECAITNNUSKJPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC=C3OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl 6-methyl 4-((2-methoxyphenyl)amino)quinoline-3,6-dicarboxylate |
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